3-Ethynyl-6-methyl-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-6-methyl-5-nitropyridin-2-amine is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . This compound is characterized by the presence of an ethynyl group, a methyl group, and a nitro group attached to a pyridine ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
The synthesis of 3-Ethynyl-6-methyl-5-nitropyridin-2-amine typically involves multi-step organic reactions. . The reaction conditions often require the use of palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Ethynyl-6-methyl-5-nitropyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position, to form various derivatives.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, hydrogen gas, and bases like triethylamine. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyridine derivatives.
Scientific Research Applications
3-Ethynyl-6-methyl-5-nitropyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethynyl-6-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the ethynyl group can undergo addition reactions. These interactions can lead to the formation of reactive intermediates that may exert biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .
Comparison with Similar Compounds
3-Ethynyl-6-methyl-5-nitropyridin-2-amine can be compared with other similar compounds such as:
2-Amino-4-methyl-5-nitropyridine: Similar structure but lacks the ethynyl group.
3-Ethynyl-5-nitropyridine: Similar structure but lacks the methyl group.
6-Methyl-2-nitropyridine: Similar structure but lacks the ethynyl group.
Properties
IUPAC Name |
3-ethynyl-6-methyl-5-nitropyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-3-6-4-7(11(12)13)5(2)10-8(6)9/h1,4H,2H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPIKCPYIWYFHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)C#C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.